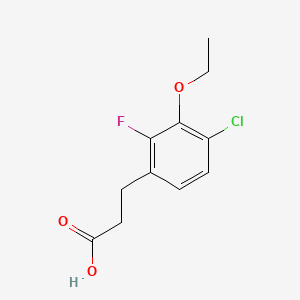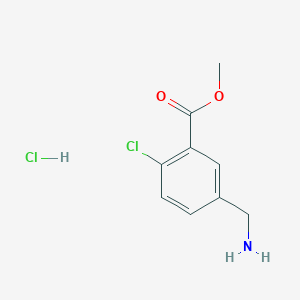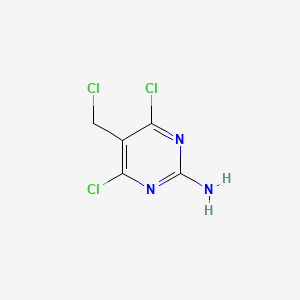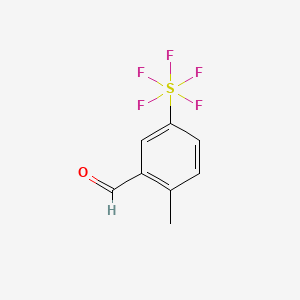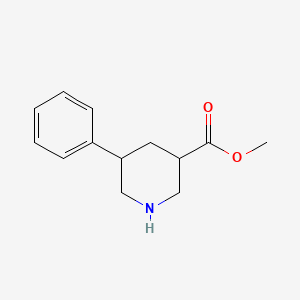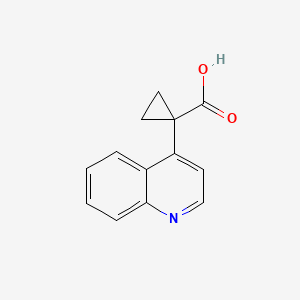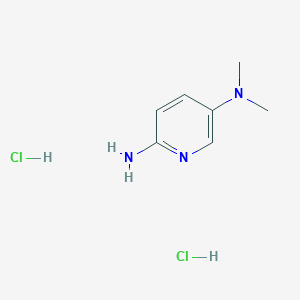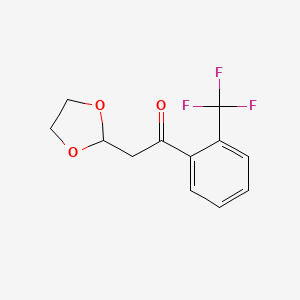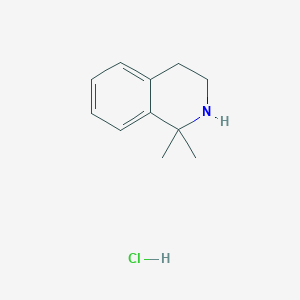
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with the molecular formula C11H15N·HCl. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and drugs
Mechanism of Action
Target of Action
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an important structural motif of various natural products and therapeutic lead compounds . It has been documented that the neuroprotective action of 1MeTIQ against neurotoxicity is closely related with the presence of ®-1MeTIQ enantiomer .
Biochemical Pathways
1MeTIQ is involved in various biochemical pathways. It is known to function as an antineuroinflammatory agent . The compound’s activity in these pathways leads to a range of downstream effects, contributing to its overall biological activity.
Pharmacokinetics
It is known that the compound’s chemical structure and physical properties, such as its molecular weight and lipophilicity, can influence its pharmacokinetic properties .
Result of Action
The result of 1MeTIQ’s action can be observed at the molecular and cellular levels. For instance, it has been suggested that 1MeTIQ may produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered 1MeTIQ in high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline derivatives. The process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . Another method involves the N-alkylation of benzylamines with haloacetophenones, followed by cyclization to form the tetrahydroisoquinoline ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form decahydroisoquinoline derivatives under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitrones.
Reduction: Decahydroisoquinoline derivatives.
Substitution: N-alkylated or N-acylated tetrahydroisoquinoline derivatives.
Scientific Research Applications
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with similar neuroprotective properties.
Tetrahydroisoquinoline: The parent compound, which serves as a precursor to various bioactive derivatives.
Uniqueness
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution enhances its stability and reactivity compared to other tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)10-6-4-3-5-9(10)7-8-12-11;/h3-6,12H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMAJLSUMHXAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


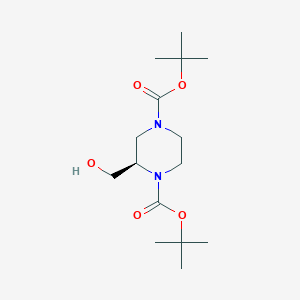
![7-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1428426.png)
![3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1428427.png)
